Lophotoxin

描述

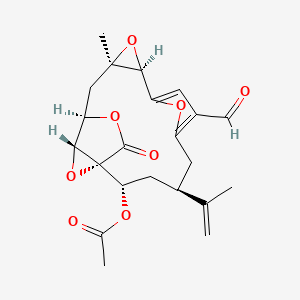

Structure

3D Structure

属性

CAS 编号 |

78697-56-0 |

|---|---|

分子式 |

C22H24O8 |

分子量 |

416.4 g/mol |

IUPAC 名称 |

[(1R,2S,4S,10R,12R,14R,15R)-7-formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate |

InChI |

InChI=1S/C22H24O8/c1-10(2)12-5-14-13(9-23)6-15(27-14)18-21(4,29-18)8-16-19-22(30-19,20(25)28-16)17(7-12)26-11(3)24/h6,9,12,16-19H,1,5,7-8H2,2-4H3/t12-,16-,17+,18+,19-,21-,22-/m1/s1 |

InChI 键 |

KGRIGHVGXOOCOY-ALYDTWDZSA-N |

SMILES |

CC(=C)C1CC(C23C(O2)C(CC4(C(O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C |

手性 SMILES |

CC(=C)[C@H]1C[C@@H]([C@]23[C@H](O2)[C@@H](C[C@@]4([C@@H](O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C |

规范 SMILES |

CC(=C)C1CC(C23C(O2)C(CC4(C(O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lophotoxin; |

产品来源 |

United States |

Foundational & Exploratory

Lophotoxin: A Technical Guide to its Discovery, Isolation, and Characterization from Lophogorgia Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of lophotoxin, a potent neurotoxin derived from gorgonian corals of the genus Lophogorgia. This compound is a valuable pharmacological tool due to its specific and irreversible inhibition of nicotinic acetylcholine receptors (nAChRs), making it a subject of significant interest in neuroscience and drug development.

Discovery and Sourcing

This compound was first isolated from several species of Pacific sea whips of the genus Lophogorgia. These gorgonian corals are the primary natural source of this complex diterpenoid. Species of Lophogorgia known to produce this compound are found in various marine environments and represent a key target for the natural products discovery pipeline.

Chemical Properties of this compound

This compound is a diterpenoid belonging to the cembrene class of molecules. Its structure is characterized by a 14-membered ring and contains reactive functional groups, including a furanoaldehyde and an α,β-epoxy-γ-lactone, which are crucial for its biological activity.

| Property | Value | Reference |

| Molecular Formula | C22H24O8 | |

| Molecular Weight | 416.42 g/mol | |

| CAS Number | 78697-56-0 | |

| Appearance | White Solid | |

| Melting Point | 164-166 °C | |

| Optical Rotation | [α]D +14.2° (c=1.7 in chloroform) |

Experimental Protocols

Bioassay-Guided Isolation and Purification

The isolation of this compound from Lophogorgia species is typically achieved through a multi-step process involving solvent extraction and chromatographic purification, guided by bioassays to track the active fractions.

a) Extraction:

-

Sample Preparation: Collect fresh specimens of Lophogorgia species. The collected organisms are often frozen immediately to preserve the chemical integrity of the metabolites. The frozen tissue is then typically lyophilized (freeze-dried) to remove water.

-

Solvent Extraction: The dried and ground coral tissue is exhaustively extracted with an organic solvent. A common method involves maceration or Soxhlet extraction with a solvent of intermediate polarity, such as methanol (MeOH) or a mixture of dichloromethane (CH2Cl2) and methanol. This initial extraction yields a crude extract containing a complex mixture of compounds.

b) Solvent Partitioning:

-

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

A typical partitioning scheme involves suspending the crude extract in a mixture of an aqueous and an immiscible organic solvent (e.g., water/methanol and hexane).

-

The mixture is shaken vigorously and allowed to separate into layers. This process is often repeated with solvents of increasing polarity (e.g., ethyl acetate, butanol) to afford fractions with different chemical profiles.

-

The bioactivity of each fraction is assessed (e.g., using a neuromuscular junction preparation or a receptor binding assay) to identify the fraction containing this compound.

c) Chromatographic Purification:

-

Column Chromatography: The active fraction from the solvent partitioning step is subjected to column chromatography over a solid stationary phase, such as silica gel or alumina.

-

A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds from the column.

-

Fractions are collected and tested for bioactivity to identify those containing this compound.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC, often with a reversed-phase column (e.g., C18).

-

A mobile phase, typically a mixture of acetonitrile and water or methanol and water, is used to elude the compounds.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. This step is often repeated until a pure compound is obtained, as confirmed by analytical techniques like thin-layer chromatography (TLC) and analytical HPLC.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of this compound, allowing for the determination of its molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule, such as carbonyls, hydroxyls, and conjugated systems.

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis can be obtained through slow evaporation of a solvent. A general approach is as follows:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

-

Allow the solvent to evaporate slowly in a loosely capped vial at a constant temperature.

-

Over time, crystals of this compound may form. The quality of the crystals is crucial for successful X-ray crystallographic analysis, which can confirm the three-dimensional structure of the molecule.

Mechanism of Action and Signaling Pathways

This compound is a potent and irreversible antagonist of nicotinic acetylcholine receptors (nAChRs). It exerts its effect by covalently binding to a specific tyrosine residue (Tyr190) within the alpha-subunits of the nAChR. This covalent modification blocks the binding of the endogenous agonist, acetylcholine, thereby preventing ion channel opening and subsequent cellular responses.

The following diagram illustrates the nicotinic acetylcholine signaling pathway and the inhibitory action of this compound.

Caption: Nicotinic Acetylcholine Signaling Pathway and this compound Inhibition.

Quantitative Data

Bioactivity of this compound

This compound exhibits potent inhibitory activity against nAChRs. The following table summarizes some of the reported bioactivity data.

| Assay | Receptor/System | IC50 / Activity | Reference |

| Inhibition of [¹²⁵I]-α-bungarotoxin binding | Torpedo electric organ nAChRs | Progressive, irreversible inhibition | |

| Neuromuscular transmission blockade | Frog and guinea pig preparations | Irreversible blockade | |

| Blockade of nicotinic transmission | Chick and rat autonomic ganglia | Potent blockade (1-32 µM) | |

| Toxicity | Mice | LD50 = 8.9 mg/kg (s.c.) |

Yield of this compound

The yield of this compound can vary depending on the species of Lophogorgia, geographical location, and the extraction and purification methods employed. While specific comparative studies on yields from different species are not extensively detailed in the provided search results, it is a critical parameter for the large-scale supply of this valuable compound.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the isolation and characterization of this compound.

Caption: General Workflow for the Isolation of this compound.

Caption: Bioassay-Guided Fractionation Workflow.

Conclusion

This compound, a unique diterpenoid from Lophogorgia corals, stands out as a powerful tool for neuropharmacological research. Its specific and irreversible antagonism of nicotinic acetylcholine receptors provides a means to probe the structure and function of these critical ion channels. The methodologies for its isolation and characterization, while demanding, are well-established, paving the way for its continued use in elucidating the roles of nAChRs in health and disease and for the development of novel therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation, and biological activity of lophotoxin and related cembranoid-type diterpenes. These marine-derived natural products, primarily sourced from gorgonian and soft corals, have garnered significant interest within the scientific community for their potent and selective pharmacological activities, particularly their irreversible inhibition of nicotinic acetylcholine receptors (nAChRs). This guide is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Primary Natural Sources and Distribution

This compound and its structural analogs are predominantly found in marine invertebrates, specifically within the phylum Cnidaria. The primary producers of these cembranoid diterpenes are species of gorgonian corals, commonly known as sea whips and sea fans, as well as various soft corals.

Gorgonian Corals: The most well-documented source of this compound is the genus Lophogorgia, a group of Pacific sea whips.[1][2][3] Several species within this genus have been identified as producers of this potent neurotoxin. The related genus Pseudopterogorgia, found in the Caribbean, is a rich source of other bioactive cembranoids and related diterpenes, including the pseudopterosins, which possess notable anti-inflammatory and analgesic properties.[4]

Soft Corals: A diverse array of cembranoids, structurally related to this compound, has been isolated from various soft corals. The genus Sarcophyton is a prolific producer of these compounds, with numerous studies detailing the isolation of novel cembranoids from species such as Sarcophyton trocheliophorum, Sarcophyton stellatum, and Sarcophyton ehrenbergi.[5][6][7][8][9][10] Similarly, the genus Sinularia is another significant source of unique cembranoid and norcembranoid structures.[11]

Quantitative Analysis of this compound and Related Cembranoids

The yield of this compound and related cembranoids from their natural sources can vary depending on the species, geographical location, and environmental conditions. The following table summarizes the quantitative data on the extraction and isolation of these compounds as reported in the scientific literature.

| Compound Name | Source Organism | Yield | Reference |

| This compound | Lophogorgia sp. | Not explicitly quantified in the initial isolation report, but described as a "new neuromuscular toxin". | [2] |

| Crude Extract | Gorgonian from Maluku | Not specified | [12][13] |

| Crude Extract | Sarcophyton tortuosum | 10.2 g from 1.3 kg of defrosted specimens | [14] |

| Tortuolide A | Sarcophyton tortuosum | 8.9 mg from 10.2 g of crude extract | [14] |

| Tortuolide B | Sarcophyton tortuosum | 2.7 mg from 10.2 g of crude extract | [14] |

| epi-Sarcophytonolide Q | Sarcophyton tortuosum | 2.1 mg from 10.2 g of crude extract | [14] |

| Sarcoehrenolides L–Q and known analogues | Sarcophyton ehrenbergi | Not specified | [15] |

| Meijicrassolins A–E and known compounds | Sarcophyton crassocaule | 11.2 mg of compound 8 from an unspecified amount of starting material. | [16] |

| Sarcophytembranoids A–H and known terpenoids | Sarcophyton trocheliophorum | Not specified | [5][17] |

| Stellatumolides A-F and known cembranoids | Sarcophyton stellatum | 3.1 mg of compound 4, 2.1 mg of compound 15, and 7.8 mg of compound 16 from an unspecified amount of starting material. | [7] |

| Glacunoids A, B, C and known compounds | Sarcophyton glaucum | Not specified | [18] |

Biosynthesis of Furanocembranoids

The biosynthesis of this compound and related furanocembranoids originates from the cyclization of the C20 precursor, geranylgeranyl diphosphate (GGPP).[5][11] While the specific enzymatic machinery is not fully elucidated, a proposed pathway involves a series of oxygenation and rearrangement reactions. The macrocyclic cembranoid core is believed to undergo oxidative processes to form furan and furanobutenolide moieties, which are characteristic features of this class of compounds.[1][19] These macrocycles can then undergo further transannular cyclizations and rearrangements to generate the diverse array of polycyclic structures observed in nature.[1][19]

Caption: Proposed biosynthetic pathway of furanocembranoids from geranylgeranyl diphosphate.

Experimental Protocols

Isolation and Purification of this compound and Related Cembranoids

The following is a generalized protocol for the isolation and purification of cembranoids from gorgonian or soft corals, based on methodologies described in the literature.[13][14][15][20]

Caption: Generalized experimental workflow for the isolation and characterization of cembranoids.

Methodology:

-

Sample Preparation: Coral samples are collected and immediately frozen. The frozen tissue is then lyophilized (freeze-dried) and ground into a fine powder.[13][14]

-

Extraction: The powdered coral material is exhaustively extracted with organic solvents such as acetone, ethanol, or a mixture of n-hexane and ethanol (1:1) through maceration.[13][20] The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.[13]

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between ethyl acetate and water.

-

Column Chromatography: The organic-soluble fraction is then subjected to column chromatography on silica gel, eluting with a gradient of solvents with increasing polarity (e.g., n-hexane to ethyl acetate).[7]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC to yield the pure cembranoids.[14]

-

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[20] The absolute stereochemistry can be confirmed by X-ray crystallography of suitable crystals.[10]

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This compound is a potent irreversible inhibitor of nAChRs.[21][22] The following protocol outlines a representative radioligand binding assay to assess the interaction of this compound with these receptors.

Methodology:

-

Receptor Preparation: Membranes rich in nAChRs are prepared from a suitable source, such as the electric organ of Torpedo californica or cultured cells expressing the desired nAChR subtype.[21][23]

-

Radioligand: A radiolabeled antagonist, such as [³H]this compound or [¹²⁵I]α-bungarotoxin, is used to label the nAChRs.[21][24]

-

Binding Assay:

-

The receptor preparation is incubated with the radioligand in a suitable buffer.

-

For competition binding assays, varying concentrations of this compound or other test compounds are included in the incubation mixture.

-

The incubation is carried out for a sufficient time to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The data from competition binding assays are analyzed to determine the inhibitory concentration (IC₅₀) of the test compounds. For irreversible inhibitors like this compound, the kinetics of inhibition are also studied.[22]

Pharmacological Activity and Mechanism of Action

This compound exerts its potent neurotoxic effects by acting as an irreversible antagonist of nicotinic acetylcholine receptors.[21][22][25] It covalently modifies a specific tyrosine residue (Tyr190) within the α-subunit of the receptor, leading to a blockade of the agonist binding site.[26] This irreversible binding prevents the neurotransmitter acetylcholine from activating the receptor, thereby blocking neuromuscular transmission.[2][3]

Caption: Signaling pathway of this compound's interaction with the nicotinic acetylcholine receptor.

The high selectivity and irreversible nature of this compound's interaction with nAChRs make it a valuable pharmacological tool for studying the structure and function of these receptors.[25] Furthermore, the unique chemical scaffold of this compound and related cembranoids provides a promising starting point for the design and development of novel therapeutic agents targeting nAChRs, which are implicated in a variety of neurological disorders.

Conclusion

This compound and its related cembranoids represent a fascinating class of marine natural products with significant potential for both basic research and drug discovery. The gorgonian and soft corals that produce these compounds are a rich source of chemical diversity. A thorough understanding of their natural sources, biosynthesis, and pharmacological activity is crucial for harnessing their therapeutic potential. This technical guide provides a foundational resource for researchers to further explore this exciting field of marine natural product chemistry.

References

- 1. Perspectives on the structural and biosynthetic interrelationships between oxygenated furanocembranoids and their polycyclic congeners found in corals. | Semantic Scholar [semanticscholar.org]

- 2. This compound: a novel neuromuscular toxin from Pacific sea whips of the genus Lophogorgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a neuromuscular acting toxin from the sea whip (Lophogorgia rigida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioactive Cembranoids from the Coral Sarcophyton trocheliophorum of Ximao Island - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Rare Cembranoids from Chinese Soft Coral Sarcophyton ehrenbergi: Structural and Stereochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cembranoids from the octocoral Sarcophyton ehrenbergi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polycyclic Furanobutenolide-Derived Cembranoid and Norcembranoid Natural Products: Biosynthetic Connections and Synthetic Efforts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Computationally Assisted Structural Elucidation of Cembranoids from the Soft Coral Sarcophyton tortuosum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial Methyl Ester Cembranoids from the Soft Coral Sarcophyton ehrenbergi and Their Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Insights into the structural diversity of cembranoids from Sarcophyton glaucum and their bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Perspectives on the structural and biosynthetic interrelationships between oxygenated furanocembranoids and their polycyclic congeners found in corals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. This compound and related coral toxins covalently label the alpha-subunit of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound is a slow binding irreversible inhibitor of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Formation of the nicotinic acetylcholine receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound: selective blockade of nicotinic transmission in autonomic ganglia by a coral neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. An analog of this compound reacts covalently with Tyr190 in the alpha-subunit of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Lophotoxin's Mechanism of Action on Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophotoxin, a potent neurotoxin derived from gorgonian corals, serves as a critical tool in the study of nicotinic acetylcholine receptors (nAChRs). Its unique mechanism of action, characterized by a slow-binding, irreversible antagonism, provides a powerful means to investigate the structure, function, and pharmacology of this diverse family of ligand-gated ion channels. This technical guide provides an in-depth exploration of this compound's interaction with nAChRs, detailing its covalent modification of a specific tyrosine residue within the agonist binding site. We present a compilation of the available quantitative data on the potency of this compound and its analogs, alongside detailed experimental protocols for studying this interaction. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's molecular pharmacology.

Introduction to this compound and Nicotinic Acetylcholine Receptors

This compound is a diterpene lactone originally isolated from sea whips of the genus Lophogorgia. It is a member of a family of marine neurotoxins that exhibit potent and selective activity against nAChRs.[1] Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. They are classified into muscle-type and various neuronal subtypes based on their subunit composition, which in turn dictates their pharmacological and physiological properties. The diverse roles of nAChRs in processes ranging from muscle contraction to cognitive function make them important targets for both therapeutic drug development and basic neuroscience research.

This compound's primary mechanism of action involves its function as a potent, slow-binding, and irreversible antagonist of nAChRs.[1] Unlike reversible antagonists that dissociate from the receptor, this compound forms a stable, covalent bond, leading to a long-lasting blockade of receptor function. This property has made this compound an invaluable molecular probe for elucidating the structure of the nAChR binding pocket and for studying the consequences of receptor inactivation.

The Molecular Mechanism of this compound Action

The defining feature of this compound's interaction with nAChRs is its covalent modification of a specific amino acid residue within the agonist binding site.

Covalent Binding to Tyrosine-190

This compound and its analogs irreversibly inhibit nAChRs by forming a covalent bond with the tyrosine residue at position 190 (Tyr-190) of the α-subunit.[1][2] This covalent modification occurs within the highly conserved principal agonist-binding site of the receptor. The reaction is highly specific, and protection against this irreversible blockade is afforded by the presence of competitive agonists and antagonists, but not by non-competitive antagonists that bind to different sites on the receptor.[3]

Slow-Binding Kinetics

This compound is characterized as a slow-binding irreversible inhibitor.[2] Its apparent association rate constant is significantly slower than what would be expected for a diffusion-limited interaction.[2] This slow binding is not a result of a receptor conformational change to a desensitized state, as is often seen with agonists.[2]

Preferential Binding to One Agonist Site

Most nAChRs possess two agonist binding sites. This compound exhibits a preference for one of these two sites, a characteristic driven by both a higher reversible affinity and a faster rate of irreversible inhibition at that specific site.[2][3] This preferential binding has been instrumental in studying the functional non-equivalence of the two agonist binding sites on the receptor.

Quantitative Analysis of this compound and Analog Potency

| Compound | Target | Assay Type | Potency (IC50) | Reference |

| Bipinnatin A | P388 Murine Tumor Cell Line | In vitro activity | 0.9 µg/mL | [3] |

| Bipinnatin B | P388 Murine Tumor Cell Line | In vitro activity | 3.2 µg/mL | [3] |

| Bipinnatin D | P388 Murine Tumor Cell Line | In vitro activity | 1.5 µg/mL | [3] |

| Bipinnatin B | Cockroach motor neurone nAChR | Electrophysiology (Nicotine-induced depolarization block) | Partial block at 10 µM, almost complete block at 30 µM | [4] |

| Mecamylamine | Ascaris suum muscle nAChRs | Not specified | 0.33 µmol l−1 | [5] |

Note: The data for bipinnatins A, B, and D reflect general cytotoxicity and not specific nAChR inhibition. The data for bipinnatin B on insect nAChRs and mecamylamine on Ascaris nAChRs are provided for comparative purposes but are not direct measures of this compound's potency on vertebrate nAChR subtypes.

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of experimental techniques. This section provides detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the affinity of this compound for nAChRs and for studying its irreversible binding kinetics.

Objective: To determine the binding characteristics of this compound to nAChRs.

Materials:

-

Membrane preparations from tissues or cells expressing the nAChR subtype of interest (e.g., Torpedo electric organ, cultured cells transfected with nAChR subunits).

-

Radiolabeled ligand (e.g., [³H]acetylcholine, [¹²⁵I]α-bungarotoxin).

-

This compound or its analogs.

-

Binding buffer (composition will vary depending on the nAChR subtype and radioligand).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol for Competitive Binding Assay:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site or two-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Protocol for Determining Irreversible Binding:

-

Pre-incubate the receptor-containing membranes with this compound for varying periods.

-

At each time point, remove an aliquot and initiate a radioligand binding assay as described above.

-

A time-dependent decrease in the maximal number of binding sites (Bmax) for the radioligand, without a significant change in its affinity (Kd), is indicative of irreversible binding.

Electrophysiological Recordings

Electrophysiology allows for the direct measurement of the functional consequences of this compound binding to nAChRs. Whole-cell patch-clamp is a commonly used technique.

Objective: To measure the inhibition of nAChR-mediated currents by this compound.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes, HEK293 cells).

-

Patch-clamp rig including a microscope, micromanipulators, amplifier, and data acquisition system.

-

Borosilicate glass pipettes.

-

Pipette puller.

-

Extracellular and intracellular recording solutions.

-

Agonist for activating the nAChRs (e.g., acetylcholine, nicotine).

-

This compound solution.

Protocol for Whole-Cell Patch-Clamp Recording:

-

Culture cells expressing the target nAChRs on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull a glass pipette to a resistance of 2-5 MΩ and fill it with intracellular solution.

-

Under visual guidance, approach a cell with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply the nAChR agonist using a rapid perfusion system to elicit an inward current.

-

After establishing a stable baseline response, co-apply the agonist with this compound.

-

Observe the time-dependent decrease in the agonist-evoked current amplitude, which reflects the rate of irreversible blockade by this compound.

-

To confirm irreversibility, wash out the this compound and observe if the current response recovers.

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex interactions and pathways involved in this compound's mechanism of action.

Caption: this compound's irreversible antagonism of nAChRs.

Caption: Workflow for studying this compound's action.

Caption: nAChR signaling and its inhibition by this compound.

Conclusion

This compound remains an indispensable tool for the study of nicotinic acetylcholine receptors. Its well-characterized mechanism of irreversible antagonism provides a unique avenue for probing the structure of the agonist binding site and for understanding the functional consequences of receptor inactivation. The continued application of the experimental approaches detailed in this guide, coupled with the pursuit of more extensive quantitative data on its effects across various nAChR subtypes, will undoubtedly lead to further significant advances in our understanding of this critical class of neurotransmitter receptors. This knowledge is paramount for the rational design of novel therapeutics targeting nAChRs for a wide range of neurological and psychiatric disorders.

References

- 1. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a slow binding irreversible inhibitor of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actions of a coral toxin analogue (bipinnatin-B) on an insect nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

Lophotoxin's Irreversible Grip: A Technical Guide to the Inhibition of Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophotoxin, a potent neurotoxin derived from gorgonian corals, serves as a critical tool in the study of nicotinic acetylcholine receptors (nAChRs). Its mechanism of action, characterized by a slow-binding, irreversible inhibition, provides a unique lens through which to explore the structure and function of these vital ligand-gated ion channels. This technical guide delves into the core of this compound's interaction with nAChRs, presenting a comprehensive overview of the quantitative data, detailed experimental protocols for its study, and visual representations of the underlying molecular and cellular processes. By consolidating this information, we aim to provide a valuable resource for researchers leveraging this compound to advance our understanding of nicotinic signaling and to inform the development of novel therapeutics targeting nAChRs.

Introduction

Nicotinic acetylcholine receptors are integral to a vast array of physiological processes, including neuromuscular transmission, autonomic ganglia function, and various cognitive functions in the central nervous system.[1] The diverse subtypes of nAChRs, each with distinct subunit compositions and pharmacological profiles, present both a challenge and an opportunity for targeted drug design. This compound, a diterpene lactone, has emerged as a powerful molecular probe due to its highly specific and irreversible antagonism of nAChRs.[1][2]

The toxin's primary mechanism involves the covalent modification of a specific tyrosine residue, Tyr190, located within the alpha-subunits of the receptor.[3][4] This irreversible binding effectively silences the receptor, preventing the binding of the endogenous agonist, acetylcholine, and subsequent ion channel opening. Understanding the kinetics and structural determinants of this interaction is paramount for its application in research and drug discovery.

Quantitative Analysis of this compound-nAChR Interaction

The interaction between this compound and nAChRs has been quantified through various experimental approaches, primarily focusing on its binding affinity and the kinetics of its irreversible inhibition. While this compound exhibits a relatively low initial reversible affinity, its potency is derived from the subsequent covalent modification of the receptor.[3]

Table 1: Kinetic and Affinity Parameters of this compound Inhibition of nAChRs

| Parameter | Value/Range | nAChR Subtype(s) | Experimental System | Reference(s) |

| Concentration for Blockade | 1 µM (partially reversible) to 32 µM (irreversible) | Neuronal nAChRs | Chick and rat autonomic ganglia | [1] |

| Apparent Association Rate Constant (k_on) | ~10^6-fold slower than diffusion-limited interaction | Muscle-type nAChRs | Not specified | [5] |

| Preferential Inhibition | Higher affinity and faster inhibition at one of the two ACh-binding sites | Muscle-type nAChRs | Not specified | [5][6] |

Note: Specific Ki and IC50 values for this compound are not consistently reported in the literature due to the irreversible nature of its binding, which complicates standard equilibrium-based measurements.

Experimental Protocols

The study of this compound's interaction with nAChRs employs a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the binding of this compound to nAChRs and for studying the competition with other ligands.

Objective: To determine the ability of this compound to inhibit the binding of a radiolabeled antagonist, such as [¹²⁵I]-α-bungarotoxin, to nAChRs.

Materials:

-

Membrane preparations rich in nAChRs (e.g., from Torpedo electric organ or cells expressing specific nAChR subtypes).

-

Radioligand (e.g., [¹²⁵I]-α-bungarotoxin).

-

This compound and its analogues.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL bovine serum albumin).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: Incubate the nAChR-containing membranes with varying concentrations of this compound for different durations. This pre-incubation step is crucial for observing the time-dependent irreversible inhibition.[3]

-

Competitive Binding: Following pre-incubation with this compound, add a fixed concentration of the radioligand (e.g., [¹²⁵I]-α-bungarotoxin) and incubate until equilibrium is reached for the radioligand's binding.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known nAChR antagonist) from the total binding. Plot the percentage of radioligand binding against the concentration of this compound to determine the extent of inhibition.

Electrophysiological Recordings

Electrophysiology allows for the functional characterization of this compound's effect on nAChR ion channel activity.

Objective: To measure the inhibition of acetylcholine-induced currents in cells expressing nAChRs by this compound.

Materials:

-

Xenopus oocytes or a cell line (e.g., BC3H-1 cells) expressing the nAChR subtype of interest.

-

Two-electrode voltage clamp or patch-clamp setup.

-

Recording solutions (e.g., physiological saline).

-

Acetylcholine (ACh) solution.

-

This compound solution.

Procedure:

-

Cell Preparation: Prepare the cells for recording. For Xenopus oocytes, this involves injecting cRNA for the desired nAChR subunits. For cell lines, culture the cells on appropriate substrates.

-

Establish Recording Configuration: Establish a whole-cell voltage-clamp or two-electrode voltage-clamp recording.

-

Baseline Response: Perfuse the cell with the recording solution and apply a brief pulse of ACh to elicit a baseline inward current.

-

This compound Application: Perfuse the cell with a solution containing this compound for a defined period.

-

Post-Lophotoxin Response: After this compound application, apply another pulse of ACh to measure the remaining current. The reduction in current amplitude indicates the level of inhibition.

-

Washout: Attempt to wash out the this compound by perfusing with the control recording solution to assess the reversibility of the inhibition. For this compound, the inhibition is expected to be largely irreversible.[1]

-

Data Analysis: Measure the peak amplitude of the ACh-induced currents before and after this compound application. Calculate the percentage of inhibition.

Visualizing the Molecular and Experimental Landscape

Mechanism of Irreversible Inhibition

The interaction of this compound with the nAChR is a two-step process involving initial reversible binding followed by an irreversible covalent modification.

Caption: Mechanism of this compound's irreversible inhibition of nAChRs.

Experimental Workflow for Assessing Irreversible Inhibition

A systematic workflow is essential for characterizing the irreversible inhibition of nAChRs by this compound.

Caption: Workflow for studying this compound's irreversible inhibition.

nAChR-Mediated Signaling Pathways

Activation of nAChRs initiates a cascade of intracellular signaling events. While this compound blocks these pathways by preventing the initial activation, understanding the downstream consequences of nAChR activity is crucial.

Caption: Simplified overview of nAChR-mediated signaling pathways.

Conclusion

This compound stands as an indispensable tool for the molecular dissection of nicotinic acetylcholine receptors. Its unique property of irreversible inhibition allows for the stable modification of nAChRs, facilitating detailed structural and functional studies. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their investigations. The continued application of this marine neurotoxin will undoubtedly lead to further insights into the complex world of nicotinic signaling and pave the way for the development of novel therapeutic agents targeting nAChRs in a variety of disease states.

References

- 1. This compound: selective blockade of nicotinic transmission in autonomic ganglia by a coral neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|Nicotinic Acetylcholine Receptor Inhibitor [benchchem.com]

- 3. Structure/activity and molecular modeling studies of the this compound family of irreversible nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An analog of this compound reacts covalently with Tyr190 in the alpha-subunit of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a slow binding irreversible inhibitor of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound irreversibly inactivates the nicotinic acetylcholine receptor by preferential association at one of the two primary agonist sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of Lophotoxin: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophotoxin, a potent neurotoxin isolated from gorgonian corals of the genus Lophogorgia, has garnered significant interest in the scientific community for its unique chemical architecture and specific mode of action.[1][2] As an irreversible antagonist of nicotinic acetylcholine receptors (nAChRs), it serves as a valuable molecular probe for studying receptor function and has potential applications in drug development.[3] This technical guide provides an in-depth exploration of the structure elucidation and stereochemical determination of the this compound core, compiling key data and experimental methodologies for researchers in the field.

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The initial determination of this compound's complex structure was a seminal achievement in marine natural product chemistry, relying on a combination of spectroscopic techniques. The molecule was identified as a diterpenoid belonging to the cembranoid class, characterized by a 14-membered carbocyclic ring. Key functional groups, including a furanoaldehyde and an α,β-epoxy-γ-lactone, were identified as crucial for its biological activity.[2]

Spectroscopic Data

A comprehensive analysis of this compound's structure was achieved through the meticulous interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in searched resources. A comprehensive table would be populated with data from the primary literature, notably Fenical, W., et al. (1981). Science, 212(4502), 1512-1514. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in searched resources. A comprehensive table would be populated with data from the primary literature. |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Fragmentation Pattern |

| [M+H]⁺ | Data unavailable in searched resources. | Detailed fragmentation analysis would be included here. |

| Other significant fragments |

Experimental Protocols

Initial extraction and purification protocols are crucial for obtaining pure samples for structural analysis. The following is a generalized procedure based on methods for isolating marine natural products.

-

Extraction: Specimens of Lophogorgia spp. are collected and immediately preserved in ethanol. The preserved tissue is then homogenized and exhaustively extracted with a mixture of dichloromethane and methanol.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning between hexane, ethyl acetate, and water to separate compounds based on polarity. The neurotoxic activity is typically concentrated in the ethyl acetate fraction.

-

Chromatography: The active fraction is further purified using a combination of chromatographic techniques, including silica gel flash chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

High-resolution NMR spectroscopy is the cornerstone of structure elucidation for novel natural products.

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Processing and Analysis: The acquired data is processed using appropriate software. ¹H and ¹³C chemical shifts are assigned, and correlations from 2D NMR experiments are used to piece together the carbon skeleton and the relative stereochemistry of the molecule.

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation analysis.

-

Ionization: this compound is introduced into a mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Tandem MS (MS/MS): The molecular ion is fragmented, and the m/z values of the resulting fragment ions are analyzed to deduce the connectivity of the molecule.

Stereochemistry: The Challenge of Absolute Configuration

Determining the absolute stereochemistry of a complex molecule like this compound, which contains multiple stereocenters, is a significant challenge. While relative stereochemistry can often be inferred from NMR data (e.g., through NOE experiments), establishing the absolute configuration typically requires either X-ray crystallography of a suitable crystal or total synthesis.

X-ray Crystallography

As of the current literature search, a definitive single-crystal X-ray diffraction analysis of this compound has not been reported. Such a study would provide unambiguous proof of its three-dimensional structure and absolute stereochemistry. The lack of a crystal structure highlights the challenges in obtaining crystals of sufficient quality for many complex natural products.

Total Synthesis: The Ultimate Proof of Structure

The total synthesis of a natural product is considered the ultimate confirmation of its proposed structure and stereochemistry. Several research groups have undertaken the challenge of synthesizing this compound and its analogues.[4][5] These synthetic efforts have been instrumental in confirming the assigned stereochemistry at its multiple chiral centers.

The total synthesis of this compound is a complex undertaking that involves a multi-step sequence. The general strategy often involves the synthesis of key fragments followed by their coupling and subsequent cyclization to form the 14-membered ring.

The following are representative protocols for key reactions often employed in the synthesis of the this compound core.

-

Asymmetric Aldol Reaction (to set key stereocenters): To a solution of a chiral auxiliary-bearing ketone in a suitable solvent at low temperature is added a Lewis acid, followed by the dropwise addition of an aldehyde. The reaction is stirred for several hours and then quenched. The product is purified by column chromatography.

-

Ring-Closing Metathesis (for macrocyclization): A solution of a diene precursor in a degassed solvent is treated with a Grubbs-type catalyst. The reaction is heated to reflux and monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by chromatography to yield the macrocyclic product.

-

Epoxidation: To a solution of an allylic alcohol in an appropriate solvent is added a Sharpless epoxidation catalyst and an oxidizing agent. The reaction is stirred at low temperature until the starting material is consumed. The reaction is then worked up and the epoxide product is purified.

Biological Activity and Signaling Pathway

This compound exerts its potent neurotoxicity by acting as an irreversible antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.

Upon binding, this compound covalently modifies a specific tyrosine residue (Tyr190) in the α-subunit of the nAChR.[3] This modification prevents the binding of the endogenous neurotransmitter, acetylcholine, thereby blocking the opening of the ion channel and inhibiting nerve impulse transmission.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical and systematic workflow. This process integrates various analytical techniques to move from a crude natural extract to a fully characterized chemical structure.

Conclusion

The structure elucidation and stereochemical assignment of this compound represent a significant achievement in the field of natural product chemistry. Through a combination of powerful spectroscopic techniques and the confirmatory power of total synthesis, the intricate molecular architecture of this potent neurotoxin has been unraveled. This knowledge not only provides a foundation for understanding its mechanism of action but also opens avenues for the design of novel therapeutic agents targeting the nicotinic acetylcholine receptor. Further research, particularly the acquisition of a single-crystal X-ray structure, would provide the final, definitive piece of the structural puzzle.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. This compound: a novel neuromuscular toxin from Pacific sea whips of the genus Lophogorgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]

The Lophotoxin Enigma: A Technical Guide to its Proposed Biosynthesis in Gorgonian Corals

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

Lophotoxin, a potent neurotoxin isolated from various species of gorgonian corals of the genus Lophogorgia, has garnered significant interest in the scientific community for its unique chemical structure and specific inhibition of the nicotinic acetylcholine receptor. Despite its well-characterized biological activity, the biosynthetic pathway of this compound within its coral host remains largely enigmatic. Direct enzymatic studies in gorgonians have been elusive, leading to a "dearth of knowledge about the enzymes that trigger" its formation.[1] Consequently, the current understanding of this compound biosynthesis is predominantly speculative, relying on the structural relationships between a diverse family of related furanocembranoid diterpenes and insights gleaned from biomimetic total synthesis efforts.[1] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, supported by detailed experimental protocols from key biomimetic syntheses that validate the hypothetical steps.

The Proposed Biosynthetic Pathway: A Cascade of Cyclization and Oxidation

This compound belongs to the cembranoid class of diterpenoids, which are characterized by a 14-membered macrocyclic skeleton.[2] The biosynthesis is hypothesized to originate from geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes. The proposed pathway can be conceptually divided into three major stages: macrocyclization, formation of the furan ring, and a series of oxidative modifications.

Stage 1: Macrocyclization of Geranylgeranyl Pyrophosphate (GGPP)

The initial and pivotal step is the head-to-tail cyclization of the linear precursor, GGPP, to form the 14-membered cembranoid ring. While the specific cyclase enzyme responsible for this transformation in gorgonian corals has not been identified, this type of reaction is a well-established strategy in the biosynthesis of cyclic terpenoids.

Stage 2: Furan Ring Formation and Core Skeleton Assembly

Following macrocyclization, the cembranoid intermediate is believed to undergo a series of enzymatic transformations to construct the characteristic furan ring. The precise mechanism is unknown, but it likely involves oxidation and rearrangement of the cembrane core.

Stage 3: Oxidative Tailoring and Functionalization

The final stage of the proposed pathway involves a network of oxidation processes to install the various functional groups present in this compound, including the α,β-epoxy-γ-lactone.[2] These late-stage modifications are thought to be responsible for the vast structural diversity observed among the furanocembranoid natural products.

The logical flow of the proposed biosynthetic pathway is illustrated below:

Biomimetic Synthesis: Laboratory Validation of a Hypothetical Pathway

In the absence of direct biochemical evidence, biomimetic total synthesis has become a powerful tool to test the feasibility of proposed biosynthetic steps.[3][4] These synthetic endeavors aim to replicate the proposed chemical transformations in a laboratory setting, providing strong circumstantial evidence for the natural pathway. The successful synthesis of various furanocembranoids, including compounds structurally related to this compound, through reactions that mirror the hypothetical biosynthetic steps, lends significant credence to these proposals.

A key example is the synthesis of (-)-bipinnatin J, a furanocembranoid considered to be a likely biosynthetic precursor to more complex structures.[5] Its conversion into other natural products through biomimetically inspired reactions, such as transannular cycloadditions, supports the idea of a branching biosynthetic network.[5]

The general workflow for a biomimetic synthesis approach is outlined below:

Data Presentation: Key Biomimetic Reactions and Reported Yields

As quantitative data for the in vivo biosynthesis of this compound is unavailable, this section summarizes the yields of key chemical reactions from published biomimetic total syntheses of furanocembranoids. These yields, while not reflecting biological efficiency, demonstrate the chemical feasibility of the proposed transformations.

| Proposed Biosynthetic Transformation | Biomimetic Chemical Reaction | Key Reagents/Conditions | Reported Yield | Reference |

| Core Fragment Coupling | Stille Coupling | Pd(PPh₃)₄, THF | Excellent | Roethle et al., 2006 |

| Macrocyclization | Nozaki-Hiyama-Kishi (NHK) Reaction | CrCl₂, NiCl₂, THF | >9:1 dr | Roethle et al., 2006 |

| Furan Oxidation | Vanadyl Acetylacetonate Catalyzed Oxidation | VO(acac)₂, tBuO₂H | - | Pattenden et al., 2009 |

| Transannular Cycloaddition | 1,3-Dipolar Cycloaddition | DBU, MeCN, heat | - | Pattenden et al., 2009 |

Experimental Protocols for Key Biomimetic Syntheses

The following protocols are adapted from the literature on the total synthesis of furanocembranoids and represent key steps that mimic the proposed biosynthetic pathway.

Intermolecular Stille Coupling for Furanocembranoid Backbone Assembly

This protocol describes the palladium-catalyzed coupling of a vinyl iodide and a stannylfurfural, a crucial step in assembling the carbon skeleton of furanocembranoids like bipinnatin J.

Reaction: Vinyl iodide fragment + Stannylfurfural fragment → Coupled furanocembranoid precursor

Materials:

-

Vinyl iodide fragment

-

Stannylfurfural fragment

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

-

Argon atmosphere

Procedure:

-

To a solution of the vinyl iodide (1.0 eq) and the stannylfurfural (1.2 eq) in anhydrous THF (0.05 M) under an argon atmosphere, add Pd(PPh₃)₄ (0.1 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Nozaki-Hiyama-Kishi (NHK) Intramolecular Macrocyclization

This protocol details the chromium(II)-mediated intramolecular cyclization of an allylic bromide with an aldehyde to form the 14-membered macrocycle, a key step in the synthesis of bipinnatin J.

Reaction: Allylic bromide-aldehyde precursor → Macrocyclic furanocembranoid

Materials:

-

Allylic bromide-aldehyde precursor

-

Chromium(II) chloride (CrCl₂)

-

Nickel(II) chloride (NiCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon atmosphere

Procedure:

-

To a stirred suspension of CrCl₂ (10.0 eq) and NiCl₂ (0.1 eq) in anhydrous THF (0.001 M) under an argon atmosphere, add a solution of the allylic bromide-aldehyde precursor (1.0 eq) in anhydrous THF via syringe pump over 10 hours.

-

Stir the reaction mixture for an additional 4 hours at room temperature after the addition is complete.

-

Quench the reaction by adding 100 mL of water and 100 mL of ethyl acetate.

-

Stir the mixture vigorously for 1 hour.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the macrocyclic product.

VO(acac)₂-Mediated Oxidation and Transannular [5+2] Cycloaddition

This two-step procedure describes the oxidation of a furanocembranoid, like (-)-bipinnatin J, followed by a base-mediated transannular cycloaddition to form more complex polycyclic structures, mimicking the proposed late-stage oxidative rearrangements in the biosynthesis. This sequence was used in the total synthesis of (+)-intricarene.

Step A: Oxidation of the Furan Ring Reaction: (-)-Bipinnatin J → Hydroxypyranone intermediate

Materials:

-

(-)-Bipinnatin J

-

Vanadyl acetylacetonate [VO(acac)₂]

-

tert-Butyl hydroperoxide (tBuO₂H)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of (-)-bipinnatin J (1.0 eq) in CH₂Cl₂ (0.02 M), add VO(acac)₂ (0.1 eq).

-

Add a solution of tBuO₂H in decane (5.0-6.0 M, 2.0 eq) dropwise to the reaction mixture.

-

Stir at room temperature for 30 minutes.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with CH₂Cl₂, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude hydroxypyranone.

Step B: Transannular [5+2] Cycloaddition Reaction: Acetylated hydroxypyranone intermediate → (+)-Intricarene

Materials:

-

Acetylated hydroxypyranone intermediate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (MeCN)

Procedure:

-

Dissolve the acetylated hydroxypyranone intermediate (1.0 eq) in MeCN (0.005 M).

-

Add DBU (1.5 eq) to the solution.

-

Heat the reaction mixture at reflux for 2 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford (+)-intricarene.

Conclusion and Future Outlook

The biosynthesis of this compound in gorgonian corals remains a fertile ground for scientific inquiry. The pathway presented here is a speculative model, built upon the logical progression of chemical structures found in nature and substantiated by elegant biomimetic total synthesis. While these synthetic studies provide compelling evidence for the feasibility of the proposed transformations, they are not a substitute for direct enzymatic and genetic investigations in the source organisms.

Future research in this area should focus on the identification and characterization of the enzymes responsible for the key steps of this compound biosynthesis, particularly the initial diterpene cyclase and the oxidative enzymes involved in furan ring formation and subsequent tailoring. The application of modern transcriptomic and genomic techniques to this compound-producing gorgonian corals and their associated microbial symbionts may provide the necessary tools to unlock the genetic basis of this fascinating biosynthetic pathway. A definitive understanding of this compound biosynthesis will not only solve a long-standing puzzle in marine natural products chemistry but also pave the way for the potential biotechnological production of this and other valuable furanocembranoids for drug development.

References

Lophotoxin: A Comprehensive Toxicological Profile and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophotoxin, a potent marine neurotoxin isolated from gorgonian corals of the genus Lophogorgia, presents a unique pharmacological profile as an irreversible antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Its high specificity and irreversible binding mechanism make it a valuable tool for neuroscience research, particularly in studies of nAChR structure, function, and pharmacology. However, these same properties underlie its significant toxicity. This technical guide provides an in-depth overview of the toxicological profile of this compound, its in vivo effects, and detailed experimental protocols for its study.

Toxicological Profile

The toxicity of this compound stems from its ability to covalently bind to and irreversibly inactivate nAChRs, primarily at the neuromuscular junction and autonomic ganglia.[2][3][4] This blockade of cholinergic transmission leads to a range of toxic effects, culminating in paralysis and respiratory failure.

Quantitative Toxicological Data

| Toxin | Animal Model | Route of Administration | LD50 | Reference |

| α-Bungarotoxin | Mouse | Intravenous | 0.1 mg/kg | [5] |

| Tetrodotoxin | Mouse | Intravenous | 8 µg/kg | [6] |

| Tetrodotoxin | Mouse | Intraperitoneal | 10 µg/kg | [6] |

| Tetrodotoxin | Mouse | Oral | 232 µg/kg | [6] |

Mechanism of Action

This compound exerts its toxic effects through a highly specific and irreversible interaction with nAChRs. It acts as a non-competitive antagonist, covalently modifying a specific tyrosine residue (Tyr190) within the alpha subunit of the receptor.[7] This covalent modification prevents the binding of acetylcholine and other agonists, leading to a complete and lasting blockade of receptor function.[4][8]

Signaling Pathway of this compound Action

The primary signaling event is the direct and irreversible inactivation of the nAChR ion channel. This disrupts the normal flow of ions (primarily Na+ and K+) across the postsynaptic membrane in response to acetylcholine, thereby inhibiting cellular depolarization and downstream signaling cascades that are dependent on nAChR activation.

Caption: this compound's Mechanism of Action at the nAChR.

In Vivo Effects

The in vivo effects of this compound are a direct consequence of its potent and irreversible blockade of nAChRs. These effects are most pronounced in tissues with a high density of these receptors, such as skeletal muscle and autonomic ganglia.

Neuromuscular Blockade

The most prominent in vivo effect of this compound is a profound and irreversible neuromuscular blockade.[3] This manifests as progressive muscle weakness and paralysis. Studies in various animal models have demonstrated that this compound completely abolishes nerve-evoked muscle contractions without affecting nerve conduction or the resting membrane potential of the muscle, confirming its post-synaptic site of action.[9]

Effects on Autonomic Ganglia

This compound also potently blocks nicotinic transmission in autonomic ganglia.[3] This can lead to a complex array of effects on the cardiovascular, respiratory, and other organ systems that are regulated by the autonomic nervous system. Low concentrations of this compound can produce a blockade of ganglionic transmission that is partially reversible, while higher concentrations lead to an irreversible block.[3]

Cardiovascular Effects

Due to its action on autonomic ganglia, this compound can induce significant cardiovascular effects. Blockade of sympathetic ganglia can lead to vasodilation and a drop in blood pressure, while effects on parasympathetic ganglia can alter heart rate. The net cardiovascular effect will depend on the dose and the relative contribution of sympathetic and parasympathetic tone.

Respiratory Effects

The ultimate cause of death from this compound poisoning is respiratory failure. This is a result of the paralysis of the diaphragm and other respiratory muscles due to neuromuscular blockade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vivo effects of this compound.

In Vivo Neuromuscular Blockade Assay (Mouse)

Objective: To quantify the neuromuscular blocking activity of this compound in vivo.

Materials:

-

Male Swiss Webster mice (20-25 g)

-

This compound solution of known concentration

-

Anesthetic (e.g., isoflurane)

-

Nerve stimulator with needle electrodes

-

Force transducer and recording system

-

Saline solution

Procedure:

-

Anesthetize the mouse and place it on a heated pad to maintain body temperature.

-

Expose the sciatic nerve of one hind limb.

-

Place stimulating needle electrodes on either side of the sciatic nerve.

-

Attach the foot to a force transducer to measure the force of contraction of the gastrocnemius muscle.

-

Deliver supramaximal square-wave pulses (0.2 ms duration) to the sciatic nerve at a frequency of 0.1 Hz.

-

Record the baseline twitch tension for a stable period.

-

Administer this compound intravenously via the tail vein.

-

Continuously record the twitch tension until it is completely abolished or for a predetermined observation period.

-

The time to complete blockade and the dose-response relationship can be determined.

Caption: Experimental workflow for in vivo neuromuscular blockade assay.

In Vivo Cardiovascular and Respiratory Assessment (Rat)

Objective: To assess the effects of this compound on cardiovascular and respiratory parameters in vivo.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound solution of known concentration

-

Anesthetic (e.g., urethane)

-

Tracheal cannula

-

Carotid artery and jugular vein catheters

-

Pressure transducer and electrocardiogram (ECG) electrodes

-

Respiratory flow transducer or whole-body plethysmography system

-

Data acquisition system

Procedure:

-

Anesthetize the rat and cannulate the trachea for artificial ventilation if necessary.

-

Catheterize the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Attach ECG electrodes to record heart rate and rhythm.

-

Place the animal in a whole-body plethysmograph or connect a respiratory flow transducer to the tracheal cannula to measure respiratory rate and tidal volume.

-

Record baseline cardiovascular and respiratory parameters for a stable period.

-

Administer this compound intravenously.

-

Continuously record blood pressure, heart rate, ECG, and respiratory parameters.

-

Monitor for changes in these parameters over time and in response to different doses of this compound.

Conclusion

This compound is a highly potent neurotoxin that acts as an irreversible antagonist of nicotinic acetylcholine receptors. Its primary in vivo effects are neuromuscular blockade and inhibition of autonomic ganglionic transmission, leading to paralysis, cardiovascular instability, and respiratory failure. The detailed experimental protocols provided in this guide offer a framework for the in-depth investigation of the toxicological and pharmacological properties of this important marine natural product. Due to its high toxicity, appropriate safety precautions must be taken when handling this compound.

References

- 1. Nicotinic Receptors Underlying Nicotine Dependence: Evidence from Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: selective blockade of nicotinic transmission in autonomic ganglia by a coral neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. treat-nmd.org [treat-nmd.org]

- 5. A simple method for the quantitative evaluation of neuromuscular blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinic receptor inactivation after acute and repeated in vivo nicotine exposures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]

Lophotoxin's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide to Binding Kinetics and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophotoxin, a potent neurotoxin derived from gorgonian corals, serves as a critical tool in the study of nicotinic acetylcholine receptors (nAChRs). Its unique mechanism as a slow-binding, irreversible antagonist provides a valuable probe for elucidating the structure and function of these vital ligand-gated ion channels. This technical guide offers an in-depth exploration of the binding kinetics of this compound to various nAChR subtypes, presents detailed experimental protocols for characterizing such interactions, and visualizes the associated molecular and experimental pathways. A comprehensive understanding of this compound's binding characteristics is paramount for researchers in neuropharmacology and professionals engaged in the development of novel therapeutics targeting the cholinergic system.

Introduction: this compound and Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by the neurotransmitter acetylcholine mediates rapid excitatory signaling. The diverse assembly of nAChR subunits (e.g., α4β2, α7, muscle-type) results in a wide array of receptor subtypes with distinct pharmacological and physiological profiles.

This compound is a diterpenoid compound that acts as a highly selective and potent antagonist of nAChRs.[2] Unlike competitive antagonists that reversibly bind to the acetylcholine binding site, this compound acts as a slow-binding, irreversible inhibitor.[3] This irreversibility stems from the covalent modification of a specific tyrosine residue, Tyr190, located in the α-subunit of the nAChR.[4] This unique mechanism of action makes this compound an invaluable tool for studying the kinetics of ligand binding and the structural determinants of receptor function.

This compound Binding Kinetics: A Quantitative Overview

The interaction of this compound with nAChRs is a multi-step process characterized by an initial reversible binding event followed by an irreversible covalent modification. This is a slow binding process, with an apparent association rate constant approximately 10⁶-fold slower than that of a diffusion-limited interaction.[3] While comprehensive comparative data across all nAChR subtypes remains an active area of research, studies on specific receptor preparations have provided key kinetic parameters.

A study utilizing a tritiated analog of this compound on the well-characterized nAChR from the electric organ of Torpedo californica revealed an apparent dissociation constant (Kd) for the initial reversible binding step. It is important to note that for irreversible inhibitors, the IC50 value is time-dependent and does not represent a true equilibrium dissociation constant.

Table 1: Quantitative Binding Data for this compound and its Analogs on nAChR Subtypes

| nAChR Subtype | Ligand | Parameter | Value | Method | Reference |

| Torpedo electric organ (muscle-type) | [³H]this compound analog | Apparent Kd | ~1.5 µM | Radioligand Binding Assay | [4] |

| General nAChR | This compound | Apparent Association Rate (kon) | ~10⁶-fold slower than diffusion-limited | Kinetic Analysis | [3] |

Note: Further research is required to populate this table with comprehensive kinetic data (Ki, IC50, kon, koff) for this compound across a wider range of specific neuronal and muscle nAChR subtypes.

Mechanism of Action: Covalent Modification of nAChRs

The irreversible antagonism of nAChRs by this compound is achieved through a covalent bond formation with a highly conserved tyrosine residue at position 190 of the receptor's α-subunit.[4] This covalent modification physically obstructs the acetylcholine binding site, thereby preventing receptor activation. The logical relationship of this mechanism is depicted below.

Figure 1. Mechanism of this compound's irreversible inhibition of nAChRs.

Experimental Protocols for Studying this compound-nAChR Interactions

Characterizing the binding kinetics of an irreversible inhibitor like this compound requires specialized experimental designs that can distinguish between the initial reversible binding and the subsequent covalent modification. The following are detailed methodologies for key experiments.

Radioligand Binding Assays for Irreversible Inhibitors

Radioligand binding assays are fundamental for determining the affinity and binding kinetics of ligands to their receptors.[5] For irreversible inhibitors, these assays are often performed in a time-dependent manner.

Objective: To determine the rate of covalent modification (k_inact_) and the initial binding affinity (K_I_) of this compound for a specific nAChR subtype.

Materials:

-

Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunit cDNAs) or from tissues rich in the target receptor.[5]

-

A suitable radiolabeled competitive antagonist (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin) with known affinity for the nAChR subtype.[4][5]

-

This compound stock solution of known concentration.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).[5]

-

Wash buffer (ice-cold binding buffer).[5]

-

Glass fiber filters.[5]

-

Scintillation cocktail and a scintillation counter.[5]

Protocol (Time-Course of Inhibition):

-

Incubation Setup: Prepare a series of tubes containing the membrane preparation and the radioligand at a concentration near its Kd.

-

Initiation of Reaction: Add this compound at various concentrations to different sets of tubes to initiate the binding reaction.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in triplicate tubes for each this compound concentration by rapid filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-